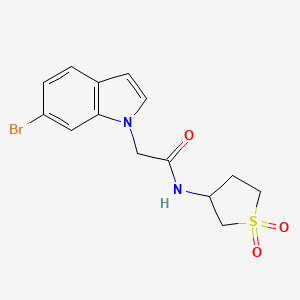![molecular formula C16H15F3N2O3 B6127197 N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6127197.png)
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that is commonly referred to as CX-4945.
Mécanisme D'action
CX-4945 exerts its pharmacological effects by binding to the ATP-binding pocket of CK2 and inhibiting its activity. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, CX-4945 has also been shown to affect other signaling pathways involved in cell growth and survival. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CX-4945 in lab experiments is its specificity towards CK2. This allows researchers to selectively target CK2 activity without affecting other cellular processes. However, one of the limitations of using CX-4945 is its potential toxicity towards normal cells. It is important to carefully evaluate the dose and duration of treatment when using CX-4945 in lab experiments.
Orientations Futures
There are numerous future directions for the research on CX-4945. One of the areas of interest is the development of CX-4945 as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of CX-4945 in cancer patients. Another area of interest is the identification of new targets for CX-4945. Recent studies have shown that CX-4945 may also inhibit the activity of other protein kinases, such as PIM1 and AKT, which are involved in various cellular processes. Further research is needed to fully understand the potential of CX-4945 as a therapeutic agent and to identify new targets for its activity.
In conclusion, CX-4945 is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards CK2 makes it a promising therapeutic agent for cancer treatment. However, further research is needed to fully understand its pharmacological effects and to identify new targets for its activity.
Méthodes De Synthèse
The synthesis of CX-4945 involves a multistep process that includes the reaction of various reagents and catalysts. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted into the corresponding amide by reacting with cyclobutylamine. The amide is then subjected to a series of reactions, including reduction, methylation, and cyclization, to form the final product.
Applications De Recherche Scientifique
CX-4945 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of a protein kinase called casein kinase 2 (CK2), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by CX-4945 has been shown to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-cyclobutyl-2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)10-3-1-6-12(7-10)23-9-14-21-13(8-24-14)15(22)20-11-4-2-5-11/h1,3,6-8,11H,2,4-5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOXEAFPMZCOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=COC(=N2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)

![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B6127175.png)
![N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6127180.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)
![N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide](/img/structure/B6127189.png)